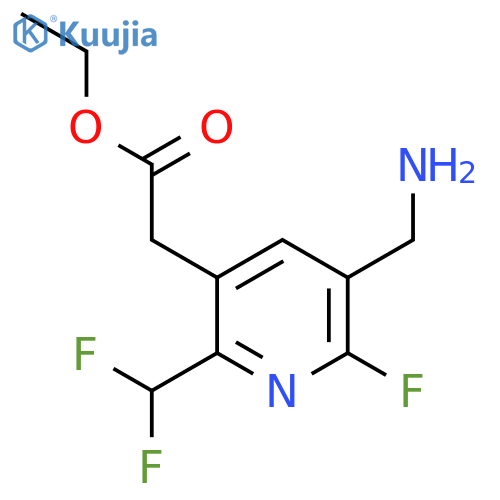Cas no 1805203-01-3 (Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate)

1805203-01-3 structure
商品名:Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate
CAS番号:1805203-01-3
MF:C11H13F3N2O2
メガワット:262.228333234787
CID:4885826
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate
-
- インチ: 1S/C11H13F3N2O2/c1-2-18-8(17)4-6-3-7(5-15)11(14)16-9(6)10(12)13/h3,10H,2,4-5,15H2,1H3
- InChIKey: ZTKZNRCJGIZKCA-UHFFFAOYSA-N
- ほほえんだ: FC1=C(CN)C=C(C(C(F)F)=N1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 279
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031596-250mg |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |
1805203-01-3 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029031596-500mg |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |
1805203-01-3 | 95% | 500mg |
$1,685.00 | 2022-04-01 | |
| Alichem | A029031596-1g |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |
1805203-01-3 | 95% | 1g |
$2,750.25 | 2022-04-01 |
Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1805203-01-3 (Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate) 関連製品
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
